molecular formula C16H16O5 B14308249 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid CAS No. 110689-82-2

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid

Cat. No.: B14308249
CAS No.: 110689-82-2
M. Wt: 288.29 g/mol
InChI Key: STWYBTAZPUZHDH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core with hydroxy and ethoxy substituents, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 4-methylphenol.

    Etherification: The 4-methylphenol is reacted with ethylene oxide to form 2-(4-methylphenoxy)ethanol.

    Esterification: The 2-(4-methylphenoxy)ethanol is then esterified with 2-hydroxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Produces 2-oxo-4-[2-(4-methylphenoxy)ethoxy]benzoic acid.

    Reduction: Yields 2-hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Results in halogenated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the manufacture of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme Inhibition: It can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity.

    Signal Transduction: May interact with cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid: Known for its use in the synthesis of aspirin.

    4-Methylphenol: Commonly used in the production of antioxidants and disinfectants.

    2-(4-Methylphenoxy)ethanol: An intermediate in the synthesis of various organic compounds.

Uniqueness

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

110689-82-2

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid

InChI

InChI=1S/C16H16O5/c1-11-2-4-12(5-3-11)20-8-9-21-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19)

InChI Key

STWYBTAZPUZHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

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